Validamycin D

Description

Contextualization of Validamycins (B6595820) as Aminocyclitol Antibiotics

Validamycins are a group of microbial secondary metabolites classified as aminocyclitol antibiotics. nih.govwikipedia.org This family of natural products is derived from sugars and is known for a range of significant biological activities. nih.govresearchgate.net Specifically, they belong to the C7N-aminocyclitol class, which are compounds initially recognized for their potent inhibition of sugar-hydrolase enzymes. nih.gov Aminocyclitols are characterized by a carbon ring structure containing one or more amino functional groups. wikipedia.org The validamycin family, including the well-studied Validamycin A, are notable for their use in agriculture as fungicides. nih.govmade-in-china.com

Historical Overview of Validamycin Discovery and Origin

The validamycin complex was first discovered in 1970 in the broth of Streptomyces hygroscopicus var. limoneus, an actinomycete isolated from a soil sample in Akashi City, Hyogo Prefecture, Japan. dokumen.pub This discovery was the result of screening for new antibiotics to control sheath blight in rice plants. dokumen.pub A few years later, validamycins were also found in the broth of Streptomyces hygroscopicus var. jinggangensis. dokumen.pub The initial complex was found to consist of six components: validamycins A, B, C, D, E, and F. primaryinfo.comdrugfuture.com Validamycin A is the major and most active component of this complex. primaryinfo.com

Classification and Structural Relationships within the Validamycin Family

The validamycin family consists of several related compounds, with at least eight identified members, including A, B, C, D, E, F, G, and H. dokumen.pub These compounds are all produced through the fermentation of Streptomyces hygroscopicus. biosynth.comherts.ac.uk

Validamycin A is the most abundant and commercially significant member of the family. primaryinfo.comnih.gov It is a pseudotrisaccharide containing a core aminocyclitol moiety known as validoxylamine A, and a glucose molecule. primaryinfo.com Validamycins C, D, and F are minor components of the validamycin complex. psu.edu Structurally, they are closely related to Validamycin A. psu.edu For instance, Validamycin F has been noted to possess strong activity, nearly comparable to that of Validamycin A, while validamycins C and D exhibit weaker activity. psu.edu

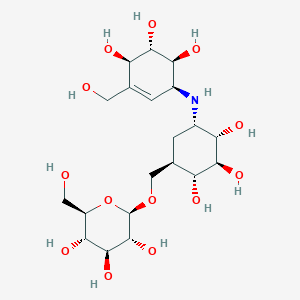

Validamycin D is a distinct member of the validamycin family with the chemical formula C20H35NO13. nih.gov Its structure is characterized by an α-D-glucopyranose residue attached at a specific position of validoxylamine A. psu.edu The first total synthesis of (+)-validamycin D was achieved through the α-glycosylation of a protected derivative of validoxylamine A. psu.edursc.org This synthesis was crucial for providing sufficient quantities of the compound for further biochemical studies, as it is a minor component in the natural validamycin complex. psu.edu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOSEJASWWCMOA-VLWZCVIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-67-8 | |

| Record name | Validamycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Microbial Production and Bioprocess Engineering of Validamycins

Producing Organisms: Streptomyces hygroscopicus

Validamycin is produced through the fermentation of Streptomyces hygroscopicus. wikipedia.orgorst.edu This gram-positive, aerobic bacterium, known for its filamentous growth and spore formation, is a prolific source of various secondary metabolites, including the validamycin complex. researchgate.netbiomolther.org

Strain Characterization and Taxonomy (S. hygroscopicus var. limoneus, S. hygroscopicus subsp. jinggangensis)

Two primary strains are recognized for their validamycin production: Streptomyces hygroscopicus var. limoneus and Streptomyces hygroscopicus subsp. jinggangensis. S. hygroscopicus var. limoneus was first isolated from a soil sample in Akashi City, Hyogo Prefecture, Japan. researchgate.net It is known to produce a group of validamycins (B6595820), including validamycin A, and was the source from which the validamycin biosynthetic gene cluster was first isolated. jst.go.jpnih.gov

S. hygroscopicus subsp. jinggangensis, isolated from the Jinggang Mountain area in China, produces an antibiotic named jinggangmycin, which was later identified as being identical to validamycin A. nih.govasm.org This strain has been extensively used for the industrial production of validamycin for over four decades. nih.gov While both strains are effective producers, genomic and transcriptomic studies have revealed distinct characteristics. For instance, the genome of S. hygroscopicus subsp. jinggangensis 5008 is noted to have a smaller core region and encodes a higher number of certain enzymes compared to other Streptomyces genomes. nih.gov In contrast, S. hygroscopicus subsp. limoneus KCTC 1717 is unique in that it possesses two linear chromosomes. researchgate.netfrontiersin.org

Genomic Features Relevant to Biosynthesis

The biosynthesis of validamycin is governed by a specific gene cluster within the Streptomyces genome. In S. hygroscopicus subsp. jinggangensis 5008, a 45 kb DNA region has been identified that contains the genes essential for validamycin A (VAL-A) synthesis. nih.gov This cluster includes 16 structural genes, 2 regulatory genes, and several others related to transport and resistance. nih.gov A key gene in this cluster is valA, which encodes a cyclase responsible for a crucial step in the biosynthetic pathway. nih.govasm.org The deletion of a significant portion of this gene cluster has been shown to eliminate validamycin production, confirming its direct role. nih.gov

Similarly, a 37-kb DNA region containing the validamycin biosynthetic gene cluster was isolated from S. hygroscopicus var. limoneus. nih.gov This cluster contains 22 complete open reading frames (ORFs), including the vldA gene, an ortholog of acbC which is involved in acarbose (B1664774) biosynthesis. nih.gov The disruption of vldA was found to halt validamycin biosynthesis, and its reintroduction restored production. nih.gov The entire 37-kb gene cluster, when transferred to a different Streptomyces species (S. lividans), was sufficient to confer the ability to produce validamycin. nih.gov

Fermentation Processes for Validamycin Production

The commercial production of validamycin relies on controlled fermentation processes using high-yielding strains of S. hygroscopicus. herts.ac.uk The process involves culturing the bacterium in large bioreactors under optimized conditions to maximize the yield of the desired validamycin compounds. herts.ac.uk

Optimization of Cultural Conditions

The composition of the fermentation medium significantly impacts validamycin production. Various carbon and nitrogen sources are utilized to support bacterial growth and antibiotic synthesis. Commonly used components include soybean meal, corn steep liquor, rice meal, and groundnut meal. herts.ac.ukgoogle.com

Research has shown that the type and concentration of these nutrients are critical. For instance, in one study, a seed culture medium composed of rice meal, groundnut meal, and yeast powder was optimized. google.com The fermentation medium for production often contains higher concentrations of rice meal, along with other components like soybean expeller powder and calcium carbonate. google.com The use of inexpensive substrates, such as corncob hydrolysate, has also been explored to reduce production costs. nih.gov It was found that the sugars present in the hydrolysate, particularly D-xylose, could be efficiently utilized by S. hygroscopicus for validamycin A production. nih.gov The pH of the medium is also a crucial parameter, typically adjusted to a neutral or slightly alkaline range before sterilization. google.comguidechem.com

Table 1: Example of Media Composition for Validamycin Fermentation

| Component | Seed Culture Medium (% w/v) | Fermentation Medium (% w/v) |

| Rice Meal | 2.0 - 6.0 | 6.0 - 10.0 |

| Groundnut Meal | 1.5 - 3.0 | 0.5 - 2.0 |

| Yeast Powder | 0.5 - 1.5 | - |

| Soyabean Expeller Powder | - | 0.5 - 1.5 |

| Potassium Primary Phosphate (B84403) | 0.01 - 0.02 | 0.01 - 0.1 |

| Sodium Chloride | 0.01 - 0.05 | 0.05 - 0.15 |

| Lime Carbonate | - | 0.1 - 0.5 |

| Defoamer | 0.025 - 0.05 | 0.025 - 0.05 |

| Water | Remainder | Remainder |

| Data sourced from patent information. google.com |

Temperature is a critical factor influencing both the growth of S. hygroscopicus and the production of validamycin. While the optimal temperature for the growth and sporulation of S. hygroscopicus 5008 is around 30°C, a higher temperature of 37°C leads to a significantly higher yield of validamycin A. nih.gov

Studies have investigated the effect of fermentation temperature on validamycin A biosynthesis in S. hygroscopicus 5008, revealing a temperature threshold between 35°C and 37°C for enhanced production. researchgate.netnih.gov At these higher temperatures, there is an observed increase in protein synthesis and sugar consumption, correlating with higher validamycin productivity. researchgate.netnih.gov Transcriptional analysis has demonstrated that the expression of key operons involved in validamycin biosynthesis, namely valABC, valKLMN, and valG, is dramatically upregulated when the fermentation temperature reaches this threshold. researchgate.netnih.gov Furthermore, the activity of key enzymes in the biosynthetic pathway, such as ValG, is also enhanced at higher cultivation temperatures. nih.gov Some production methods have even explored fermentation at temperatures as high as 42°C to shorten the fermentation period while maintaining a high production titer. google.com

Fermentation Strategies and Stimulator Addition

The production of validamycins, including Validamycin D, can be significantly influenced by the fermentation conditions and the addition of various stimulators. Research has focused on optimizing these factors to enhance the yield of the primary product, Validamycin A, which provides insights applicable to the broader validamycin complex.

One effective strategy is the use of chemical stimulators to trigger cellular responses that lead to increased antibiotic production. For instance, the addition of short-chain alcohols like ethanol (B145695) has been shown to boost validamycin A production. biorxiv.orgbiorxiv.org In one study, adding ethanol to the fermentation of Streptomyces hygroscopicus 5008 resulted in a 60% increase in the validamycin A titer, reaching a maximum of 18 g/L. nih.gov This enhancement is linked to an increase in intracellular reactive oxygen species (ROS), which act as molecular signals to upregulate the transcription of validamycin biosynthetic genes. nih.gov

Similarly, the direct introduction of hydrogen peroxide (H₂O₂), a source of ROS, has been demonstrated to enhance validamycin A production by 40% when 25 µM H₂O₂ is added at the 8th hour of fermentation. nih.gov Another stimulator, 1,4-butyrolactone, has been shown to increase validamycin A production by 30% in both shake flask and 3-L stirred tank bioreactor fermentations of S. hygroscopicus 5008. dokumen.pubresearchgate.net

Temperature is another critical factor. A threshold temperature between 35°C and 37°C was identified for efficient validamycin A biosynthesis in S. hygroscopicus 5008, with higher temperatures leading to greater productivity. researchgate.net Fed-batch cultivation strategies, where carbon sources are added during fermentation, have also been employed to prolong the production phase and increase the final yield to over 25 g/L. google.com

Table 1: Effect of Stimulators on Validamycin A Production

| Stimulator | Producing Strain | Concentration/Condition | Yield Increase | Reference |

| Ethanol | S. hygroscopicus 5008 | Optimal addition | 60% | nih.gov |

| Hydrogen Peroxide | S. hygroscopicus 5008 | 25 µM at 8h | 40% | nih.gov |

| 1,4-Butyrolactone | S. hygroscopicus 5008 | Optimal addition | 30% | dokumen.pubresearchgate.net |

Strain Improvement and Metabolic Engineering for Enhanced Yield

Beyond optimizing fermentation conditions, significant efforts have been directed towards the genetic modification of producing strains to enhance validamycin yields and control the product profile.

Genetic Manipulation of Biosynthetic Pathways

The biosynthetic gene cluster for validamycin, designated as the val cluster, has been identified and characterized in Streptomyces hygroscopicus 5008. nih.govresearchgate.net This has opened the door for targeted genetic manipulations to improve production.

A key strategy has been the amplification of the entire val gene cluster. By integrating a DNA amplification system, a recombinant strain (TC03) with multiple copies (three to five) of the val gene cluster was created. researchgate.netnih.gov This resulted in a 34% enhancement of the Validamycin A production titer in shake flask fermentation compared to the wild-type strain. researchgate.netnih.govsigmaaldrich.com This approach also led to a decrease in the accumulation of the intermediate, validoxylamine A. researchgate.netnih.gov

Overexpression of specific genes within the pathway has also proven effective. For example, over-expressing the UDP-glucose pyrophosphorylase gene increased the production of Validamycin A. jst.go.jp

Deletion and Overexpression of Regulatory Genes

The regulation of validamycin biosynthesis is complex, involving multiple regulatory genes. Manipulating these regulators offers another avenue for enhancing production.

The γ-butyrolactone (GBL) regulatory system plays a crucial role. Deletion of the GBL receptor genes, shbR1 and shbR3, in S. hygroscopicus 5008 led to increased validamycin production. nih.gov A single deletion of shbR1 increased the yield by 26%, while deleting shbR3 resulted in a 20% increase. nih.govfrontiersin.org A double deletion mutant (ΔshbR1/R3) showed a 55% increase in validamycin production. nih.govresearchgate.net Engineering a high-producing industrial strain with this double deletion enhanced the validamycin production from 19 g/L to 24 g/L. nih.gov

The global nitrogen regulator, GlnR, has been identified as having a dual role in validamycin biosynthesis. nih.gov It acts as both an inhibitor and an activator by binding to two different sites in the promoter region of the val gene cluster. nih.gov Site-specific mutagenesis of the inhibitory binding site led to a 2.5-fold increase in Validamycin A production. nih.gov Furthermore, overexpressing glnR in this mutant background resulted in a 41% improvement in yield compared to the control. nih.gov

Overexpression of a subtilisin-like serine peptidase encoded by the gene APASM_4178 in S. hygroscopicus TL01 resulted in dispersed mycelia and a 14.94% increase in validamycin yield, reaching 21.46 g/L. mdpi.com

Table 2: Impact of Regulatory Gene Manipulation on Validamycin Production

| Gene Target | Modification | Strain | Effect on Yield | Reference |

| shbR1 (GBL receptor) | Deletion | S. hygroscopicus 5008 | 26% increase | nih.govfrontiersin.org |

| shbR3 (GBL receptor) | Deletion | S. hygroscopicus 5008 | 20% increase | nih.govfrontiersin.org |

| shbR1 & shbR3 | Double Deletion | S. hygroscopicus 5008 | 55% increase | nih.govresearchgate.net |

| glnR binding site I | Site-specific mutagenesis | S. hygroscopicus 5008 | 2.5-fold increase | nih.gov |

| APASM_4178 | Overexpression | S. hygroscopicus TL01 | 14.94% increase | mdpi.com |

Biosynthesis of Validamycins

Elucidation of the Validamycin Biosynthetic Gene Cluster

The genetic blueprint for validamycin production is housed within a specific biosynthetic gene cluster in Streptomyces hygroscopicus. The identification and characterization of this cluster have been pivotal in understanding the step-by-step assembly of the validamycin molecule.

Identification and Functional Characterization of Key Genes

The validamycin biosynthetic gene cluster was first identified in Streptomyces hygroscopicus subsp. jinggangensis 5008 by using a heterologous probe from the acarbose (B1664774) biosynthetic gene cluster. nih.govresearchgate.net Deletion of a significant portion of this cluster confirmed its direct role in validamycin production, as the mutant strain lost its ability to synthesize the antibiotic. nih.govresearchgate.net Subsequent sequencing and functional analysis have shed light on the roles of several key genes within this cluster. nih.govnih.gov

Key genes and their functions are summarized below:

| Gene | Encoded Protein | Putative Function |

| valA | 2-epi-5-epi-valiolone (B1265091) synthase | Catalyzes the cyclization of D-sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone. nih.govuniprot.org |

| valB | Nucleotidyltransferase | Shows homology to glucose-1-phosphate adenylyltransferase, suggesting a role in nucleotide sugar formation. asm.orgcore.ac.uk |

| valC | Cyclitol kinase | Believed to phosphorylate cyclitol intermediates in the pathway. asm.orgcore.ac.uk |

| valG | Glycosyltransferase | Responsible for the final glucosylation step, attaching a glucose moiety to validoxylamine A to form validamycin A. nih.govresearchgate.netnih.gov |

| valN | Cyclitol reductase | Implicated in the reduction of a double bond in a cyclitol intermediate. google.com |

| vldB | D-glucose α-1-phosphate uridylyltransferase | Involved in the formation of UDP-glucose. researchgate.netoregonstate.edujmb.or.kr |

| vldC | Glucokinase | Phosphorylates glucose to glucose-6-phosphate. researchgate.netoregonstate.edujmb.or.kr |

| vldI | Glucoamylase | Contributes to validamycin A productivity by supplying glucose through the hydrolysis of 1,4-alpha-D-glucans. researchgate.net |

The inactivation of valG, for instance, leads to the accumulation of the precursor validoxylamine A, demonstrating its crucial role in the final step of validamycin A biosynthesis. nih.govresearchgate.net Complementation with a functional valG gene restores the production of validamycin A. nih.govresearchgate.net Similarly, inactivation of valN resulted in the production of unsaturated analogs of validamycin, indicating its function in a reduction step. google.com

Comparison with Acarbose Biosynthetic Pathways

The biosynthesis of validamycin shares notable similarities with that of acarbose, another aminocyclitol-containing natural product. Both pathways initiate with the cyclization of D-sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone. nih.govnih.gov This common starting point is reflected in the homology between the initial enzymes of both pathways; ValA in validamycin biosynthesis is a homolog of AcbC from the acarbose pathway. nih.govasm.org

However, despite this shared initial step, the downstream pathways diverge significantly. nih.govnih.gov Feeding experiments have shown that while 2-epi-5-epi-valiolone is a common precursor, the subsequent intermediates and enzymatic transformations differ. nih.govacs.org For example, the validamycin pathway involves discrete ketocyclitol intermediates like 5-epi-valiolone, valienone, and validone, which are not observed as free intermediates in acarbose biosynthesis. nih.govacs.org

Enzymatic Steps in the Biosynthetic Pathway

The assembly of validamycin from its basic building blocks is orchestrated by a series of precisely controlled enzymatic reactions. These include cyclization, phosphorylation, and glycosylation steps, each catalyzed by a specific enzyme encoded within the biosynthetic gene cluster.

Role of Cyclases (e.g., ValA in 2-epi-5-epi-valiolone synthesis)

The very first committed step in validamycin biosynthesis is the cyclization of a seven-carbon sugar phosphate (B84403) from the pentose (B10789219) phosphate pathway. nih.govtandfonline.com The enzyme responsible for this crucial transformation is ValA, a 2-epi-5-epi-valiolone synthase. nih.govuniprot.org ValA catalyzes the intramolecular cyclization of D-sedoheptulose 7-phosphate to produce 2-epi-5-epi-valiolone, the carbocyclic core of the validamycin molecule. nih.govresearchgate.netuniprot.org The function of ValA has been confirmed through both genetic inactivation and in vitro biochemical assays with the heterologously expressed protein. nih.govasm.orgnih.gov Structurally, ValA belongs to the sugar phosphate cyclase family and requires NAD+ and a metal ion, such as zinc, as cofactors for its catalytic activity. acs.org

Activity of Glucokinases and Uridylyltransferases (e.g., VldB, VldC in UDP-glucose formation)

The final step in validamycin A biosynthesis involves the attachment of a glucose molecule. The activated sugar donor for this reaction is UDP-glucose. researchgate.netnih.gov The validamycin biosynthetic gene cluster contains the necessary enzymes to synthesize this crucial precursor. Specifically, the genes vldC and vldB encode a glucokinase and a D-glucose α-1-phosphate uridylyltransferase, respectively. researchgate.netoregonstate.edujmb.or.kr

VldC catalyzes the phosphorylation of glucose to glucose-6-phosphate. researchgate.netjmb.or.kr Subsequently, VldB, a uridylyltransferase, converts glucose-1-phosphate (formed from glucose-6-phosphate) and UTP into UDP-glucose. researchgate.netoregonstate.edujmb.or.kr The presence of these enzymes within the gene cluster suggests that the validamycin biosynthetic pathway has its own dedicated system for producing UDP-glucose, independent of primary metabolism. researchgate.netjmb.or.kr

Glycosyltransferase Functions (e.g., ValG in glucose attachment)

The culmination of the validamycin A biosynthetic pathway is the glycosylation of validoxylamine A. This reaction is catalyzed by the glycosyltransferase ValG (also known as VldK). researchgate.netqmul.ac.ukgenome.jp ValG transfers a glucose moiety from the activated sugar donor, UDP-glucose, to the 4'-hydroxyl group of validoxylamine A, forming the final product, validamycin A. researchgate.netnih.govqmul.ac.uk

Inactivation of the valG gene abolishes validamycin A production and leads to the accumulation of its precursor, validoxylamine A. nih.govnih.govresearchgate.net The function of ValG has been unequivocally demonstrated through in vitro enzymatic assays using the purified recombinant protein. nih.govresearchgate.net Interestingly, while UDP-glucose is its natural substrate, ValG has been shown to also utilize UDP-galactose, leading to the production of an unnatural analog, 4''-epi-validamycin A. nih.govnih.gov

Aminotransferase and Oxidoreductase Roles

The biosynthesis of the validamycin core structure involves critical steps catalyzed by aminotransferases and oxidoreductases. These enzymes are responsible for the introduction of the crucial amino group and the modification of the cyclitol ring, respectively.

Within the validamycin biosynthetic gene cluster of Streptomyces hygroscopicus 5008, several genes encoding putative aminotransferases and oxidoreductases have been identified. google.comnih.gov One of the key aminotransferases is ValM. google.com This enzyme is believed to be responsible for the amination of an intermediate, a critical step in forming the validoxylamine A core. google.com

In addition to aminotransferases, oxidoreductases play a vital role. The gene valN encodes a cyclitol reductase. google.com Initial hypotheses suggested that ValN would catalyze the reduction of a ketone to an alcohol on an early intermediate. google.com However, inactivation of the valN gene in S. hygroscopicus 5008 led to the surprising production of two unsaturated analogs, 1,1′-bis-valienamine and validienamycin, while abolishing validamycin A production. google.com This finding indicates that ValN is actually responsible for the reduction of a C-5/C-6 double bond in a later-stage intermediate. google.com The protein ValD has been identified as an epimerase, converting 2-epi-5-epi-valiolone to 5-epi-valiolone. nih.gov Furthermore, two oxidoreductases, Amir_1995 and Amir_1998, have been identified in the pseudosugar biosynthetic pathway of Actinosynnema mirum, which shares similarities with validamycin biosynthesis. nih.gov

Regulation of Validamycin Biosynthesis

The production of validamycin is a tightly controlled process, influenced by a complex interplay of genetic and environmental signals. This ensures that the energetically expensive process of secondary metabolite production is carried out under optimal conditions for the producing organism.

Genetic Regulation Mechanisms

The validamycin gene cluster in S. hygroscopicus 5008 contains regulatory genes that control the expression of the biosynthetic genes. google.comnih.gov Two-component regulatory systems, a common feature in bacteria for sensing and responding to environmental changes, are implicated in this regulation. nih.gov The genes valP and valQ are putative regulatory genes found within the cluster. nih.govcore.ac.uk

A key regulatory element is a Streptomyces Antibiotic Regulatory Protein (SARP)-family regulator. nih.gov Studies have shown that a SARP-family regulatory gene, with enhanced transcription at higher temperatures, positively influences the thermo-regulated production of validamycin. nih.gov Inactivation of this gene confirmed its positive regulatory role. nih.gov

Furthermore, the biosynthesis of validamycin is influenced by global regulatory systems. Homologs of the γ-butyrolactone (GBL) receptor genes, afsA and arpA, have been identified in S. hygroscopicus 5008. researchgate.net Inactivation of the afsA homologs led to a significant decrease in validamycin production, while deleting the arpA homologs, specifically shbR1 and shbR3, resulted in increased validamycin yields. researchgate.net The double deletion of shbR1 and shbR3 led to a 55% increase in validamycin production, highlighting their role as repressors. researchgate.net These GBL receptors appear to exert their control through an AdpA ortholog (AdpA-H), which directly binds to the promoter regions of the valABC and valKLMN operons. researchgate.net

Effects of Environmental Factors on Gene Expression

Environmental conditions play a crucial role in modulating the expression of validamycin biosynthetic genes. Temperature is a particularly significant factor. nih.gov A higher yield of validamycin is achieved when S. hygroscopicus 5008 is cultured at 37°C compared to the optimal growth temperature of 30°C. nih.gov Transcriptomic analysis revealed that the expression of 7.5% of the coding sequences, including the validamycin biosynthetic genes, was increased at 37°C. nih.gov This thermo-regulation is linked to the upregulation of a glutamate (B1630785) dehydrogenase, leading to efficient synthesis and utilization of intracellular glutamate, the nitrogen source for validamycin biosynthesis. nih.gov The transcription of the regulatory genes valP and valQ also appears to be enhanced at 37°C. nih.gov

Besides temperature, other environmental stressors like high salt concentration and the presence of hydrogen peroxide have been noted to increase the transcription of validamycin biosynthetic genes and subsequent validamycin production. nih.govresearchgate.net

Molecular Mechanisms of Action of Validamycin D

Primary Target: Trehalase Enzyme Inhibition

The principal mechanism of action for Validamycin D is the targeted inhibition of trehalase, a critical enzyme responsible for the hydrolysis of the disaccharide trehalose (B1683222) into two molecules of glucose. This action disrupts a key energy and carbon source pathway in susceptible organisms.

Competitive Inhibition of Fungal and Insect Trehalases

This compound, like other members of its family, functions as a competitive inhibitor of trehalase. smolecule.comtoku-e.com Its structure mimics that of the natural substrate, trehalose, allowing it to bind to the active site of the enzyme. smolecule.com This binding event prevents the catalytic breakdown of trehalose, effectively blocking the enzyme's function. The validamycin family of pseudo-oligosaccharides has demonstrated potent inhibitory activity against trehalase from the fungus Rhizoctonia solani. nih.gov This inhibitory action is highly specific, with no significant inhibition observed against other enzymes such as cellulase, pectinase, chitinase, α-amylase, or α- and β-glucosidases. nih.gov The core inhibitory power of the validamycin family resides in the common aglycone, validoxylamine A, which is a powerful competitive inhibitor of trehalase. nih.govresearchgate.net

Impact on Trehalose Metabolism and Accumulation in Target Organisms

By blocking trehalase activity, this compound causes a significant disruption in trehalose metabolism. The most direct consequence is the intracellular accumulation of trehalose. smolecule.comnih.gov This buildup occurs because the primary pathway for its breakdown is obstructed. Concurrently, the inhibition of trehalose hydrolysis leads to a reduction in the available glucose pool within the organism. researchgate.net Studies on the oriental fruit fly, Bactrocera dorsalis, and the fall armyworm, Spodoptera frugiperda, have demonstrated that treatment with validamycin results in significantly decreased trehalase activity and glucose content, while trehalose levels markedly increase. smolecule.comontosight.ai This metabolic imbalance—an excess of the storage sugar trehalose and a deficit of the readily usable energy source glucose—is a key factor in the compound's fungistatic and insecticidal effects.

Downstream Cellular and Metabolic Perturbations

The primary inhibition of trehalase by this compound triggers a cascade of downstream effects that disturb cellular homeostasis and metabolic regulation, ultimately impairing the growth and viability of the target organism.

Effects on Ribosome Biogenesis and Synthesis

Beyond direct energy metabolism, treatment with validamycin has been shown to have profound effects on fundamental cellular processes such as ribosome biogenesis. nih.gov Transcriptome analysis of Rhizoctonia cerealis treated with validamycin revealed a significant downregulation of genes involved in metabolic processes and, notably, ribosome biogenesis and translation. nih.gov Further analysis indicated a significant decrease in ribosome synthesis and assembly. nih.gov It is speculated that the inhibition of trehalase activity leads to altered protein translation by affecting ribosome-related functions, which in turn inhibits the growth and infestation of the fungi. nih.gov This indicates that the impact of this compound extends from energy depletion to the fundamental machinery of protein synthesis, representing a multi-faceted mechanism of action.

Compound Structures

Modulation of MAPK Signaling Pathways

Recent studies have revealed that Validamycin's impact extends beyond simple enzyme inhibition to the modulation of crucial cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In the basidiomycete fungus Rhizoctonia cerealis, the causative agent of sharp eyespot in wheat, transcriptome analysis following validamycin treatment showed significant effects on genes related to the MAPK signaling pathway. nih.govresearchgate.net This pathway is vital for fungi to respond to external stresses and regulate growth and development. The analysis indicated that validamycin treatment led to a significant decrease in ribosome synthesis and assembly, processes that are linked to MAPK signaling. nih.govresearchgate.net These findings suggest that Validamycin's fungistatic effects are not solely due to the disruption of energy metabolism but also due to interference with fundamental signaling pathways that control cell growth and proliferation. nih.gov

Alterations in Cell Wall Component Synthesis (e.g., glucan, chitin)

The fungal cell wall, a rigid structure essential for maintaining cell integrity, is primarily composed of polysaccharides like glucan and chitin (B13524). researchgate.netmdpi.comnih.gov Validamycin indirectly disrupts the synthesis of these vital components by inhibiting trehalase. smolecule.com Trehalase is the enzyme responsible for hydrolyzing trehalose into glucose. nih.govfrontiersin.org Glucose is a fundamental precursor for the synthesis of both energy (ATP) and structural polysaccharides.

By inhibiting trehalase, Validamycin leads to a depletion of the intracellular glucose pool. researchgate.netnih.gov This reduction in available glucose directly impacts the biosynthesis pathways of cell wall components. Chitin, a polymer of N-acetylglucosamine, and β-glucan, a polymer of glucose, both require glucose-derived precursors for their synthesis. researchgate.netmdpi.comnih.gov The disruption of trehalose metabolism by Validamycin, therefore, compromises the production of these essential polymers, leading to a weakened cell wall and abnormal hyphal morphology, particularly in sensitive fungi like Rhizoctonia species. apsnet.org Studies have shown that inhibiting trehalase can affect a series of physiological functions in fungi and insects, including chitin synthesis. frontiersin.orgresearchgate.netresearchgate.net

Impact on Mycotoxin Biosynthesis (e.g., Deoxynivalenol (B1670258) in Fusarium graminearum)

A significant aspect of Validamycin's activity is its ability to inhibit the production of mycotoxins, which are virulent factors produced by some pathogenic fungi. In Fusarium graminearum, the fungus responsible for Fusarium head blight (FHB) in wheat and other cereals, Validamycin has been shown to effectively inhibit the biosynthesis of deoxynivalenol (DON). researchgate.netnih.govmdpi.com

The mechanism behind this inhibition is directly linked to Validamycin's primary action on trehalase. The synthesis of DON, a trichothecene (B1219388) mycotoxin, requires precursors derived from the glycolysis pathway, such as pyruvate (B1213749). researchgate.netnih.gov By inhibiting trehalase activity, Validamycin decreases the production of glucose, thereby limiting the flux through glycolysis and reducing the availability of pyruvate. researchgate.net Research has identified the neutral trehalase FgNTH as the main target of Validamycin A in F. graminearum. nih.govresearchgate.net Validamycin A was found to reduce the interaction between FgNTH and pyruvate kinase (FgPK), a key enzyme in glycolysis, further disrupting the pathway leading to DON production. nih.govresearchgate.net This targeted inhibition of mycotoxin synthesis presents a dual benefit: reducing the virulence of the pathogen and decreasing the contamination of grain with harmful toxins. researchgate.netnih.gov

**Table 1: Research Findings on Validamycin's Impact on Deoxynivalenol (DON) Biosynthesis in *Fusarium graminearum***

| Finding | Mechanism | Key Enzymes/Genes Involved | Reference |

|---|---|---|---|

| Inhibition of DON synthesis in vitro. | Decreased trehalase activity leads to reduced production of glucose and pyruvate, which are precursors for DON. | Trehalase (FgNTH) | researchgate.netnih.gov |

| FgNTH identified as the main target of Validamycin A. | Deficiency in FgNTH reduces sensitivity to Validamycin A. | FgNTH, FgATH | nih.govresearchgate.net |

| Reduction in the interaction between key enzymes. | Validamycin A reduces the interaction between neutral trehalase (FgNTH) and pyruvate kinase (FgPK). | FgNTH, FgPK | nih.govresearchgate.net |

| Induction of host resistance. | In addition to inhibiting DON, Validamycin increases the expression of pathogenesis-related (PR) genes in wheat. | PR1, PR2, PR5 | researchgate.netnih.gov |

Differential Activity Across Pathogen Classes

Validamycin exhibits a notable difference in its antifungal efficacy across various classes of fungal pathogens. Its activity is particularly pronounced against Basidiomycetes, while it shows comparatively lower, though still significant, effects on certain Ascomycetes. nih.gov

Efficacy Against Basidiomycetes (e.g., Rhizoctonia spp.)

Validamycin has been widely and effectively used for decades to control diseases caused by fungi from the genus Rhizoctonia, a member of the Basidiomycetes. biosynth.comnih.gov It is particularly effective against Rhizoctonia solani, the causal agent of rice sheath blight, and Rhizoctonia cerealis, which causes sharp eyespot in wheat. nih.govfrontiersin.org The high sensitivity of Rhizoctonia species is attributed to their significant reliance on the trehalose pathway for energy metabolism. nih.gov The inhibition of trehalase by Validamycin severely disrupts their growth and leads to characteristic abnormal branching of the hyphae. apsnet.org Numerous in vitro and in vivo studies have confirmed its high efficacy in controlling these pathogens. chemijournal.comijcmas.com

Table 2: Efficacy of Validamycin Against Rhizoctonia Species

| Pathogen | Disease | Observed Effect of Validamycin | Reference |

|---|---|---|---|

| Rhizoctonia solani | Rice Sheath Blight | High efficacy in controlling the disease; widely used as a fungicide. Potent inhibitor of trehalase activity. | biosynth.comnih.govapsnet.org |

| Rhizoctonia solani f. sp. sasakii | Banded Leaf and Sheath Blight of Maize | High mycelial inhibition in vitro (99.90% at 0.3%). Highest percent disease reduction over control in vivo (92.1%). | chemijournal.com |

| Rhizoctonia cerealis | Sharp Eyespot of Wheat | Potent inhibitory effect. In addition to trehalase inhibition, affects MAPK signaling and ribosome synthesis. | nih.gov |

Comparative Effects on Ascomycetes (e.g., Fusarium spp.)

In contrast to its potent effect on Basidiomycetes, the direct inhibitory effect of Validamycin on the mycelial growth of Ascomycetes like Fusarium graminearum is less pronounced. nih.govapsnet.org Studies have shown that higher concentrations of Validamycin are needed to inhibit the growth of F. graminearum compared to R. cerealis. nih.gov This difference in sensitivity may be due to variations in their metabolic reliance on the trehalose pathway or differences in the structure and accessibility of the trehalase enzyme.

However, despite the lower direct fungistatic activity, Validamycin has proven to be a valuable tool for managing diseases caused by Fusarium. As detailed in section 5.2.5, its primary benefit lies in the potent inhibition of DON mycotoxin production, which is a key virulence factor for F. graminearum. researchgate.netnih.gov Furthermore, some research indicates that Validamycin can induce host resistance mechanisms in plants, providing an additional layer of protection against Fusarium infection. researchgate.netnih.gov Therefore, while its direct antifungal action on Fusarium is not as strong as on Rhizoctonia, its combined effects on toxin synthesis and host defense make it an effective component in integrated management strategies for Fusarium head blight. researchgate.netnih.gov

Biological Activities and Agricultural Applications of Validamycins

Antifungal Efficacy Against Plant Pathogens

Control of Rhizoctonia solani (e.g., Rice Sheath Blight, Banded Leaf and Sheath Blight of Maize)

The validamycin complex is widely recognized for its effectiveness in controlling diseases caused by Rhizoctonia solani, such as sheath blight in rice and banded leaf and sheath blight in maize. weedcontrolproduct.comorst.edupeptechbio.comijcmas.com The primary mode of action involves the inhibition of the enzyme trehalase in the fungal cells. mdpi.com However, studies specifically isolating the efficacy of Validamycin D are limited. One comparative study on the uptake of validamycins (B6595820) by R. solani indicated that Validamycin A, which contains a β-D-glucosyl residue, is more readily absorbed into the fungal cells than this compound, which has an α-D-glucosyl residue. This suggests a potentially lower efficacy of this compound against R. solani due to reduced cellular uptake.

Activity Against Other Fungal Species (Ustilaginoidea virens, Aspergillus flavus, Fusarium oxysporum)

There is no specific information available in the provided search results regarding the activity of this compound against Ustilaginoidea virens (the causal agent of false smut in rice), Aspergillus flavus (a producer of aflatoxins), or Fusarium oxysporum (a causal agent of Fusarium wilt). Research on the antifungal spectrum of validamycins has largely centered on Validamycin A, which has shown inhibitory effects on the growth and germination of Aspergillus flavus and can help control Fusarium wilt in tomatoes, not by direct antifungal action, but by inducing systemic acquired resistance in the plant. nih.govnih.govnih.gov

Influence on Fungal Morphology (e.g., abnormal hyphal branching)

A characteristic effect of validamycin on susceptible fungi like R. solani is the induction of abnormal branching of the hyphal tips, which ultimately halts the fungus's growth and development. dhanuka.comnih.gov This fungistatic action is a known attribute of the validamycin complex. However, studies specifically detailing this morphological influence as a result of exposure to isolated this compound are not available in the current search results.

Insecticidal Activity and Vector Control

The insecticidal properties of validamycins stem from their ability to inhibit the enzyme trehalase, which is crucial for energy metabolism in insects. nih.govresearchgate.net

Inhibition of Trehalase in Insect Pests (Bactrocera dorsalis, Bemisia tabaci)

Validamycin has been shown to be a potent inhibitor of trehalase in various insect species, leading to considerations for its use as an insecticide. nih.govnih.gov For instance, studies on the oriental fruit fly, Bactrocera dorsalis, and the whitefly, Bemisia tabaci, have demonstrated that validamycin (referring to the complex or Validamycin A) can significantly disrupt their physiology by inhibiting trehalase activity. nih.govresearchgate.net There is no specific data available on the trehalase inhibitory activity of this compound in these or any other insect pests.

Effects on Insect Physiology (e.g., flight, feeding ability, development)

Inhibition of trehalase by validamycin in insects leads to a range of physiological disruptions. These include impaired flight capability, reduced feeding, and abnormal development, ultimately leading to increased mortality or malformation. nih.govresearchgate.netnih.gov For example, in B. dorsalis, validamycin injection resulted in high mortality and deformity rates. nih.gov Similarly, treatment of B. tabaci with validamycin inhibited their flying and feeding abilities. researchgate.net The specific contribution or effects of this compound to these insecticidal outcomes have not been individually documented.

Reduction of Plant Virus Transmission by Insect Vectors

Validamycin has been shown to indirectly reduce the transmission of plant viruses by affecting the insect vectors responsible for their spread. Research on the whitefly Bemisia tabaci, a vector for over 200 plant viruses including Tomato Chlorosis Virus (ToCV), reveals that validamycin can significantly impair the insect's ability to transmit viruses. nih.gov

The underlying mechanism involves the inhibition of the enzyme trehalase in the insect. nih.gov Trehalase is crucial for breaking down trehalose (B1683222), the primary "blood sugar" in insects, which provides the necessary energy for vital activities like flight and feeding. nih.gov Studies have demonstrated that treating B. tabaci with validamycin decreases its trehalase activity. This inhibition leads to a reduction in the insect's flying and feeding capabilities, which consequently lowers the efficiency of ToCV transmission. nih.gov

| Parameter | Effect of Validamycin Treatment | Mechanism | Outcome |

|---|---|---|---|

| Trehalase Activity | Decreased | Inhibition of the trehalase enzyme | Reduced energy supply for the insect |

| Flying Ability | Inhibited | Insufficient energy from trehalose hydrolysis | Lowered insect mobility and dispersal |

| Feeding Ability | Inhibited | Disruption of normal metabolic processes | Reduced acquisition and inoculation of virus |

| Virus Transmission (ToCV) | Significantly Reduced | Combined effects on insect physiology and behavior | Decreased spread of the plant virus |

Induced Plant Resistance and Defense Responses

Note: The following subsections detail the mechanisms of induced plant resistance that have been extensively documented for Validamycin A (VMA). While these findings highlight the potential for compounds in the validamycin family to act as plant defense elicitors, specific research confirming these effects for this compound is not extensively available.

Validamycin A is recognized not only for its direct effects on pathogens but also for its ability to stimulate the plant's own immune system. nih.gov It can induce broad-spectrum disease resistance in both dicot and monocot plants, such as Arabidopsis thaliana, rice, and wheat, by activating a series of defense responses. nih.govapsnet.org

A key early event in plant defense is the rapid production of reactive oxygen species (ROS), known as an oxidative burst. Validamycin A has been found to induce these ROS bursts in plant leaves. nih.govapsnet.org The accumulation of ROS, such as hydrogen peroxide (H₂O₂), acts as a signal to trigger downstream defense pathways and can also have direct antimicrobial effects. Research shows that treatment with VMA leads to a detectable increase in H₂O₂ levels in plant tissues, with the intensity of the burst varying with time and concentration. apsnet.org

Another critical defense mechanism in plants is the reinforcement of cell walls through the deposition of callose, a β-1,3-glucan polymer. researchgate.net This deposition occurs at the sites of attempted pathogen penetration, forming physical barriers called papillae that help prevent the ingress of pathogens. researchgate.net Studies have demonstrated that Validamycin A treatment triggers significant callose deposition in the leaves of Arabidopsis, rice, and wheat. nih.govapsnet.org This response enhances the structural defense of the plant cells against pathogenic attack. apsnet.org

| Defense Mechanism | Observed Effect of VMA Treatment | Plant Species Studied | Significance |

|---|---|---|---|

| ROS Burst | Increased accumulation of H₂O₂ | Arabidopsis thaliana, Rice, Wheat | Activation of defense signaling |

| Callose Deposition | Enhanced formation of callose deposits | Arabidopsis thaliana, Rice, Wheat | Strengthening of cell wall barriers |

The activation of plant defense signaling pathways ultimately leads to the expression of a suite of defense-related genes, including Pathogenesis-Related (PR) genes. The proteins encoded by these genes have various antimicrobial functions, such as degrading fungal cell walls or acting as signaling molecules. researchgate.net It has been reported that Validamycin A can increase wheat's resistance to pathogens by upregulating the expression of PR genes. nih.gov This genetic reprogramming fortifies the plant's capacity to combat infections systemically.

The coordination of plant defense responses is largely mediated by a complex network of phytohormone signaling pathways. Research has revealed that the broad-spectrum resistance induced by Validamycin A is intricately linked to several of these key pathways. apsnet.orgfrontiersin.org

Salicylic (B10762653) Acid (SA): The SA pathway is crucial for establishing systemic acquired resistance (SAR), primarily against biotrophic pathogens. VMA-mediated resistance against pathogens like Pseudomonas syringae has been shown to be dependent on the SA signaling pathway. apsnet.org

Jasmonic Acid/Ethylene (JA/ET): The JA and ET pathways are typically associated with defense against necrotrophic pathogens and herbivorous insects. Studies using mutant plants indicate that VMA-induced resistance to necrotrophic fungi such as Botrytis cinerea requires functional JA/ET signaling pathways. apsnet.org

Abscisic Acid (ABA) and Auxin: Beyond the primary defense hormones, transcriptome analysis has shown that VMA also exerts a positive influence on the Abscisic Acid (ABA) and Auxin signaling pathways. apsnet.orgfrontiersin.org These hormones, while traditionally linked to developmental processes and abiotic stress responses, also play roles in modulating plant immunity.

This multi-pathway activation demonstrates that VMA triggers a comprehensive and robust defense response, making it effective against a wide range of pathogens. apsnet.org

Integrated Pest and Disease Management Strategies

This compound is considered a valuable component in Integrated Pest and Disease Management (IPM) strategies. IPM is an ecosystem-based approach that combines various management techniques to control pests and diseases in an economically and environmentally sustainable way.

The unique mode of action of this compound, primarily the inhibition of trehalose synthesis in fungi, minimizes the risk of cross-resistance with other fungicides that have different target sites. This makes it a suitable tool for use in rotation or combination with other control agents to manage fungicide resistance in pathogen populations. Its role in not just controlling pathogens but also potentially inducing plant resistance aligns well with the IPM philosophy of utilizing multiple tactics, including host resistance, to manage crop health.

Synergistic Effects with Conventional Fungicides (e.g., DMI fungicides)

Validamycin, particularly Validamycin A (VMA), has demonstrated significant synergistic effects when combined with conventional demethylation inhibitor (DMI) fungicides. nih.govnih.gov This synergy enhances the efficacy of DMIs against certain plant pathogens, such as Fusarium graminearum, the causal agent of Fusarium head blight (FHB), a destructive disease in wheat and other cereals. nih.govnih.govresearchgate.net Research has shown that this combined application can lead to improved disease control and a reduction in mycotoxin contamination, like deoxynivalenol (B1670258) (DON), in crops. nih.govnih.govresearchgate.net

The molecular mechanism behind this synergy involves Validamycin A's impact on the pathogen's cellular processes. nih.govnih.gov VMA targets and inhibits trehalase, an enzyme crucial for the pathogen's energy metabolism. nih.govresearchgate.net Specifically, studies have identified neutral trehalase (FgNTH) as the main target in F. graminearum. nih.govnih.govresearchgate.net By inhibiting this enzyme, VMA disrupts the pathogen's growth and virulence. nih.govresearchgate.net

Crucially, the inhibition of FgNTH by VMA leads to a downstream effect that enhances the pathogen's susceptibility to DMI fungicides. nih.govnih.gov Strains of the fungus deficient in FgNTH were found to be more sensitive to the DMI fungicide tebuconazole. nih.govnih.gov The mechanism involves the regulation of cytochrome P450 lanosterol C-14 α-demethylase (CYP51) enzymes, which are the primary target of DMI fungicides. VMA's action ultimately decreases the expression of the genes encoding these enzymes (FgCYP51A and FgCYP51B), making the DMI fungicide more effective at a lower concentration. nih.govnih.govresearchgate.net This synergistic relationship allows for potentially reducing the application rates of conventional fungicides, which can mitigate the development of fungicide resistance and lessen the environmental impact. nih.gov

A patent for a synergistic fungicidal composition highlights the combination of validamycin with a strobilurin-based compound and other fungicides, including the DMI hexaconazole, for wide-spectrum control of fungi in paddy crops. google.com

Table 1: Synergistic Fungicidal Action of Validamycin A with DMI Fungicides

| Pathogen | Validamycin Target | DMI Fungicide Example | Mechanism of Synergy | Observed Outcome |

|---|---|---|---|---|

| Fusarium graminearum | Neutral Trehalase (FgNTH) | Tebuconazole | VMA decreases the expression of FgCYP51A and FgCYP51B, the targets of DMI fungicides. nih.govnih.gov | Increased sensitivity of the pathogen to the DMI fungicide; enhanced control of Fusarium Head Blight. nih.gov |

Compatibility with Biocontrol Agents (e.g., Bacillus velezensis)

Validamycin exhibits good compatibility with certain biological control agents (BCAs), which can lead to enhanced and more sustainable disease management strategies. nih.govmdpi.com A notable example is its compatibility with Bacillus velezensis, a bacterium known for its antagonistic properties against a wide range of plant pathogens. nih.govnih.govfrontiersin.org The combined use of Validamycin A and Bacillus velezensis has been shown to provide a synergistic inhibitory effect against fungal pathogens like Colletotrichum siamense, the cause of Camellia anthracnose. nih.govmdpi.com

In vitro compatibility tests have demonstrated that Validamycin A does not inhibit the growth of B. velezensis strain TCS001, indicating that the two can be used in combination without detrimental effects on the biocontrol agent. nih.govresearchgate.net When applied together, the mixture of VMA and B. velezensis fermentation filtrate resulted in a significantly higher antifungal efficacy than when either agent was used alone. nih.govmdpi.com For instance, one study found the combination increased antifungal efficacy by 65.62% over VMA alone and 18.83% over B. velezensis alone against Camellia anthracnose. nih.govmdpi.com

This enhanced effect is attributed to the different modes of action of the two agents. While Validamycin acts as a biological disease resistance activator, B. velezensis functions as a direct antagonist, producing antimicrobial compounds and competing with pathogens. nih.govresearchgate.net The combination not only causes pathogen deformities and loss of pathogenicity but also activates the plant's own defense mechanisms. nih.govnih.gov Studies have also explored the compatibility of Validamycin A with other biocontrol fungi, such as Trichoderma asperellum, where it was found that VMA had no significant effects on the growth, metabolism, or biocontrol mechanisms of the fungus. nih.gov This compatibility is a prerequisite for developing integrated pest management (IPM) programs that combine the rapid action of compounds like validamycin with the long-term, sustainable effects of biocontrol agents. nih.govdhanuka.comsumichem.co.in

Table 2: Compatibility and Efficacy of Validamycin A with Bacillus velezensis TCS001

| Agent(s) | Pathogen | Compatibility Finding | Observed Efficacy (Inhibition Rate) |

|---|---|---|---|

| Validamycin A (VMA) alone | Colletotrichum siamense | VMA and B. velezensis TCS001 are compatible, with no inhibition zones observed when combined. nih.govresearchgate.net | 21.92% inhibition at 12.5 mg/L. nih.govresearchgate.net |

| B. velezensis TCS001 alone | 68.71% inhibition (filtrate diluted 1:5). nih.govresearchgate.net | ||

| VMA + B. velezensis TCS001 | Synergistic effect; significantly greater inhibition than either agent alone. nih.govmdpi.com |

Utilization of Validamycin Fermentation Residues as Pesticide Carriers

The solid waste generated from the fermentative production of antibiotics, known as fermentation residue, presents both a disposal challenge and a resource opportunity. researchgate.netnih.govct.gov In the case of validamycin, its fermentation residue (VFR) has been successfully repurposed as a carrier for other pesticides, demonstrating a sustainable approach to waste utilization in agriculture. rsc.org This practice aligns with circular economy principles by transforming a waste stream into a valuable component of a new product. google.com

Research has demonstrated the successful formulation of a 6% tebuconazole flowable concentrate for seed treatment (FS) using VFR as the primary carrier. rsc.org The physical and chemical properties of the VFR, which largely consists of spent fungal mycelia and filter aids, make it suitable for this purpose. ct.govrsc.org When combined with appropriate dispersants, the resulting formulation exhibited excellent suspension stability, a critical factor for effective seed coating. rsc.org

Bioactivity experiments confirmed the efficacy of this novel formulation. Wheat seeds coated with the VFR-based tebuconazole FS showed a high germination rate, which was superior to both untreated seeds and a commercial tebuconazole formulation (Raxil). rsc.org Furthermore, the seed treatment provided a high rate of antibacterial activity and was highly effective in controlling wheat powdery mildew, outperforming the commercial standard. rsc.org This innovative use of validamycin fermentation residue not only addresses waste disposal issues but also contributes to the development of effective and potentially more sustainable crop protection products. nih.govrsc.org

Table 3: Performance of Tebuconazole FS Using Validamycin Fermentation Residue (VFR) Carrier

| Performance Metric | VFR-Based Tebuconazole FS | Commercial Control (Raxil) | Untreated Control |

|---|---|---|---|

| Suspension Rate (1 hr) | 99.78% | Not Applicable | Not Applicable |

| Germination Rate (Wheat) | 90% | 87% | 83% |

| Antibacterial Rate | 80.5% | Lower than VFR-FS | Lower than VFR-FS |

Analytical Methods and Detection of Validamycin D and Its Metabolites

Chromatographic Techniques (HPLC, GC, LC-MS/MS)

Chromatography is the cornerstone for the separation, identification, and quantification of Validamycin D. Due to the polar nature and low volatility of validamycins (B6595820), liquid chromatography is often preferred, though gas chromatography can be used following derivatization.

High-Performance Liquid Chromatography (HPLC) HPLC is a fundamental technique for the analysis of validamycins. A common approach involves using a C18 reversed-phase column with a photodiode array (PDA) detector. ppqs.gov.in The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an ion-pairing agent, such as 1-hexane sulfonic acid, to improve retention and peak shape. ppqs.gov.in Ion-exchange chromatography has also been instrumental in the separation and purification of the validamycin complex, successfully separating components like this compound from a culture broth of Streptomyces hygroscopicus. google.com

Gas Chromatography (GC) Direct analysis of validamycins by GC is challenging due to their high polarity and low volatility. Therefore, a derivatization step is required to make them suitable for GC analysis. A widely used method involves silylating the molecule, for instance, with N,O-bis(trimethylsilyl)acetamide (BSA). researchgate.net The resulting derivative can be analyzed by GC equipped with a capillary column and a flame ionization detector (FID). researchgate.netresearchgate.net Another approach involves adding a metal oxide, such as zinc oxide, to the sample before extraction, followed by silylation and GC analysis. google.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a highly sensitive and specific method for detecting and quantifying validamycins, even at trace levels in complex matrices like food and environmental samples. researchgate.netresearchgate.netresearchgate.net This technique couples the separation power of liquid chromatography with the precise detection and structural information provided by tandem mass spectrometry. Methods often employ reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. researchgate.netnais.net.cn Electrospray ionization (ESI) is a common ionization technique used in the positive ion mode. researchgate.netshimadzu.com The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces matrix interference. researchgate.netresearchgate.netshimadzu.com

Table 1: Summary of Chromatographic Methods for Validamycin Analysis

| Technique | Column Type | Mobile Phase / Derivatization | Detector | Reference |

|---|---|---|---|---|

| HPLC | C18 (250 mm x 4.6 mm) | Acetonitrile / 1-Hexane sulfonic acid in water | PDA | ppqs.gov.in |

| HPLC | Ion Exchange (Dowex 1x2, Dowex 50Wx2) | Water, Pyridine-acetic acid buffer | Refractive Index | google.com |

| GC | Capillary Column | Derivatization with N,O-bis(trimethylsilyl)acetamide | FID | researchgate.netresearchgate.net |

| UPLC-MS/MS | ACQUITY UPLC HILIC (1.7 µm) | Acetonitrile / Ammonium (B1175870) acetate (B1210297) solution | ESI-MS/MS | google.com |

| LC-MS/MS | ReproSil 100 C18 | 0.1% Formic acid in water / Acetonitrile | TOF-MS | researchgate.net |

| LC-MS/MS | Agilent Poroshell 120 HILIC (1.9 µm) | Acetonitrile / Water with 50 mmol/L ammonium formate | ESI-MS/MS | nais.net.cn |

Bioassay-Guided Isolation and Dereplication

The discovery and purification of novel bioactive compounds like this compound from complex microbial fermentation broths heavily rely on bioassay-guided isolation. slu.sefrontiersin.orgnih.gov

Bioassay-Guided Isolation This strategy involves a systematic process of fractionating a crude extract from a microorganism, such as Streptomyces hygroscopicus, and testing each fraction for biological activity. slu.senih.gov For validamycins, which have antifungal properties against specific plant pathogens, an assay might involve testing for the inhibition of fungal growth (e.g., Pellicularia sasakii). nih.govsemanticscholar.org The active fractions are then subjected to further rounds of separation and purification, often using chromatographic techniques like solid-phase extraction (SPE) and HPLC. slu.se This iterative process continues until a pure, active compound is isolated. The isolation of Validamycins C, D, E, and F was achieved through such methods. researchgate.netresearchgate.netdokumen.pub

Dereplication Dereplication is a critical step in modern natural product discovery to avoid the time-consuming rediscovery of known compounds. It involves the rapid identification of major compounds in an active fraction at an early stage. This is typically achieved by using rapid analytical techniques like LC-MS and NMR spectroscopy and comparing the resulting data against comprehensive databases of known natural products.

Spectroscopic Methods for Structure Elucidation (NMR, MS)

Once a pure compound is isolated, its chemical structure must be determined. Spectroscopic methods are the definitive tools for this purpose. egyankosh.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful technique for elucidating the complete molecular structure and stereochemistry of organic molecules. slideshare.netmdpi.com For a compound like this compound, a suite of NMR experiments is employed. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the types and number of protons and carbons. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to piece together the molecular framework by revealing connections between atoms. nih.gov The structural elucidation of validamycin analogs relies heavily on these techniques to assign all proton and carbon signals and confirm the connectivity and configuration of the glycosidic linkages that differentiate the various validamycins. nih.gov

Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. institut-kuhlmann.de In tandem MS (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. nih.gov This fragmentation pattern serves as a fingerprint that can help identify the compound or its substructures. For example, ESI-MS/MS analysis of Validamycin A shows a parent ion at m/z 498.2, which fragments into characteristic ions for validoxylamine A (m/z 336.1) and validamine (B1683471) (m/z 178.1). nih.govnih.gov Similar analysis would be applied to confirm the structure of this compound.

Table 2: Spectroscopic Methods for Structure Elucidation

| Method | Information Provided | Application to this compound | Reference |

|---|---|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Determines proton chemical shifts and coupling constants to establish stereochemistry. | nih.gov |

| ¹³C NMR | Shows the number and type of carbon atoms in the molecule. | Identifies all carbon atoms, including those in the cyclitol and glucose moieties. | nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Reveals correlations between atoms (H-H, C-H), establishing the molecular backbone and linkage points. | Confirms the specific glycosidic linkage and overall connectivity that defines this compound. | nih.gov |

| HRMS | Provides highly accurate mass for determining the elemental formula. | Confirms the molecular formula of this compound. | institut-kuhlmann.de |

| MS/MS | Generates a fragmentation pattern that acts as a structural fingerprint. | Identifies key substructures like validoxylamine A and helps differentiate isomers. | nih.govnih.gov |

Methods for Studying Microbial Degradation and Biotransformation

Understanding how this compound is broken down by microorganisms or transformed into other compounds is crucial for environmental fate studies and for biotechnological applications.

The study of microbial degradation involves incubating the compound with specific microorganisms or mixed microbial populations from soil or water. scispace.com Strains like Pseudomonas denitrificans have been shown to hydrolyze both Validamycin A and this compound to D-glucose and validoxylamine A. scispace.com To monitor this process, samples are taken over time and analyzed using chromatographic methods like HPLC or GC to measure the disappearance of the parent compound and the appearance of metabolites. scispace.comtandfonline.com

Once metabolites are detected, they are isolated and their structures are elucidated using the spectroscopic techniques described above (MS and NMR). rsc.orgrsc.org By identifying the series of intermediate products, the complete degradation pathway can be mapped. For example, the degradation of validoxylamine A (a key metabolite of this compound) is known to proceed via validamine and valienamine (B15573). scispace.comtandfonline.com

Similarly, methods for studying biotransformation use the same analytical toolkit. These studies might involve using whole cells or purified enzymes to convert one compound into another, such as the enzymatic conversion of validoxylamine A into validamycin analogs. jst.go.jpnih.govnih.gov HPLC and MS are used to monitor the reaction, quantify the product yield, and confirm the identity of the newly formed compound. nih.govnih.gov

Concluding Perspectives and Future Research Directions

Advancements in Understanding Validamycin D’s Action

This compound is primarily recognized as a potent inhibitor of the enzyme trehalase. smolecule.com As a structural analog of trehalose (B1683222), it competitively binds to trehalase, an enzyme crucial for energy metabolism and stress tolerance in many fungi and insects. smolecule.comnih.govmdpi.com The inhibition of this enzyme disrupts the hydrolysis of trehalose into glucose, leading to an accumulation of trehalose within cells, which can ultimately cause cell death. smolecule.comresearchgate.net This mechanism is central to its effectiveness in controlling fungal diseases such as rice sheath blight and cucumber damping-off. smolecule.com

Furthermore, studies in insects have uncovered additional layers to its mechanism. In the Oriental fruit fly, Bactrocera dorsalis, validamycin not only inhibits trehalase but also affects downstream pathways, including chitin (B13524) synthesis and metabolism. researchgate.netresearchgate.net Intriguingly, research has also demonstrated that validamycin can inhibit trehalose-6-phosphate (B3052756) phosphatase C1 (BdTPPC1), an enzyme involved in the upstream synthesis of trehalose, indicating a dual impact on both the synthesis and metabolism of this critical sugar. researchgate.netnih.gov These findings highlight a more complex mechanism of action than previously understood, involving multiple metabolic and signaling pathways.

| Organism | Primary Target | Additional Affected Pathways | Research Finding |

|---|---|---|---|

| Rhizoctonia cerealis | Trehalase | Ribosome synthesis, MAPK signaling pathway, Pathogenicity-related genes | Validamycin treatment significantly reduces trehalase activity and downregulates genes involved in ribosome biogenesis and metabolic processes. nih.govresearchgate.net |

| Bactrocera dorsalis (Oriental Fruit Fly) | Trehalase, BdTPPC1 | Chitin synthesis and metabolism | Validamycin injection inhibits both trehalose hydrolysis and synthesis, leading to trehalose accumulation and disruption of chitin metabolism. researchgate.netresearchgate.netnih.gov |

| Fusarium graminearum | Trehalase | Deoxynivalenol (B1670258) (DON) biosynthesis | While not strongly fungicidal, validamycin inhibits the production of the mycotoxin DON by reducing the availability of its precursors, glucose and pyruvate (B1213749). nih.govresearchgate.net |

Potential for Novel Analog Discovery and Design

The structural complexity of the validamycin family, which includes components A, B, C, D, E, F, G, and H, provides a rich scaffold for the discovery and design of novel analogs with enhanced or specialized activities. dokumen.pub The core structure, validoxylamine A, is a key intermediate in the biosynthesis of Validamycin A and serves as a foundational block for synthetic chemistry efforts. plos.org

Advances in understanding the biosynthetic pathway of validamycins (B6595820) have created opportunities for generating new analogs through genetic engineering. Key genes in the biosynthetic cluster have been identified, and their manipulation can lead to the production of novel compounds. plos.org For example:

The valL Gene : This gene encodes the validoxylamine A 7′-phosphate synthase. Its inactivation halts the production of validamycin, demonstrating its critical role and potential as a target for modification. plos.org

The valN Gene : Inactivation of the valN gene in Streptomyces hygroscopicus 5008 resulted in a mutant strain that, while unable to produce Validamycin A, produced two new unsaturated analogs: 1,1′-bis-valienamine and validienamycin. google.com This discovery revealed that the ValN enzyme is responsible for a specific reduction step and provides a direct biotechnological method for creating new validamycin-related molecules. google.com

These genetic approaches, combined with chemical synthesis strategies, pave the way for creating a library of analogs. amazon.com By modifying the core structure, researchers can aim to develop compounds with improved potency, a broader spectrum of activity, or enhanced specificity against particular pathogens, offering potential for new agricultural fungicides and even pharmaceutical leads. jst.go.jpresearchgate.netresearchgate.net

| Gene | Encoded Protein | Function in Biosynthesis | Impact of Inactivation | Resulting Analogs |

|---|---|---|---|---|

| valL | Validoxylamine A 7′-phosphate synthase | Catalyzes the formation of the validoxylamine A core structure. plos.org | Abolished production of validoxylamine A and validamycin A. plos.org | None |

| valN | NAD+-dependent dehydrogenase | Responsible for the reduction of the C-5/C-6 double bond in a biosynthesis intermediate. google.com | Abolished production of validamycin A. google.com | 1,1′-bis-valienamine, Validienamycin google.com |

Biotechnological Applications in Sustainable Agriculture

Validamycin, produced through the fermentation of the bacterium Streptomyces hygroscopicus, is a prime example of a biopesticide that aligns with the principles of sustainable agriculture. nih.govdokumen.pub Its use helps reduce the reliance on synthetic chemical fungicides, which can have negative environmental impacts. digianalix.complos.org The primary application of validamycin is in controlling diseases caused by Rhizoctonia species, such as sheath blight in rice, a major cause of crop loss in Asia. nih.govmdpi.comdokumen.pub

The role of validamycin in sustainable agriculture is expanding with new research findings:

Microbiome Modulation : Studies on the tobacco phyllosphere have shown that validamycin application can alter the leaf's microbial community. It effectively reduces the relative abundance of the target pathogen Alternaria and other potentially pathogenic fungi like Cladosporium. frontiersin.org This demonstrates an effect on the broader plant microbiome, which is a key area of interest for sustainable crop health.

Integrated Pest Management (IPM) : Research has demonstrated a synergistic effect when validamycin is combined with other biological control agents. A mixture of Validamycin A (VMA) and the bacterium Bacillus velezensis TCS001 was significantly more effective at controlling anthracnose in Camellia oleifera than either agent used alone. mdpi.com This highlights the potential for incorporating validamycin into sophisticated IPM strategies that combine biopesticides to enhance efficacy and sustainability. mdpi.com

Use of Microbial Metabolites : The application of microbial secondary metabolites is a cornerstone of modern sustainable agriculture. mdpi.com Validamycin serves as a successful model for how these natural compounds can be harnessed to protect crops, improve plant health, and ensure food security with minimal environmental impact. mdpi.commdpi.com

Emerging Research Areas in Plant-Pathogen-Compound Interactions

One of the most exciting frontiers in validamycin research is the discovery of its role as an inducer of plant defense systems. researchgate.netmdpi.com Beyond its direct antimicrobial action on pathogens, Validamycin A (VMA) has been shown to actively trigger the plant's own immune responses, a phenomenon known as induced resistance. apsnet.org

This dual-action capability represents a significant shift in understanding how validamycin functions and opens up new research avenues in the complex three-way interaction between the plant, the pathogen, and the compound. Key findings in this emerging area include:

Broad-Spectrum Induced Resistance : VMA has been shown to induce resistance against a wide range of pathogens in both monocot (rice, wheat) and dicot (Arabidopsis thaliana) plants. apsnet.org This includes resistance to the bacterial pathogen Pseudomonas syringae and fungal pathogens like Botrytis cinerea and Fusarium graminearum. researchgate.netapsnet.org

Activation of Defense Signaling Pathways : The induced resistance is mediated through the activation of critical plant defense hormone signaling pathways. Research has confirmed the involvement of the salicylic (B10762653) acid (SA) and jasmonic acid/ethylene (JA/ET) pathways, which are central to the plant's defense against biotrophic and necrotrophic pathogens, respectively. researchgate.netapsnet.org

Physiological Plant Responses : Treatment with VMA leads to classic plant defense responses, such as bursts of reactive oxygen species (ROS) and the deposition of callose to reinforce cell walls at the site of potential infection. apsnet.org

Complex Hormonal Regulation : Transcriptome analysis of VMA-treated plants reveals that the compound regulates the expression of genes involved not only in the SA and JA/ET pathways but also influences the abscisic acid (ABA) and auxin signaling pathways. researchgate.netapsnet.org This suggests that validamycin orchestrates a complex and sophisticated reprogramming of the plant's hormonal defense network.

This emerging research reframes validamycin not just as a fungicide, but as a plant immune system activator. mdpi.com Future studies will likely delve deeper into the precise molecular receptors in plants that recognize validamycin and the downstream signaling cascades that lead to broad-spectrum disease resistance.

| Plant Species | Pathogen | Induced Defense Mechanisms | Signaling Pathways Activated |